

Application Note: High-Sensitivity LC-MS/MS Quantitation of D-Norleucine-d9

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *D-Norleucine-d9*

Cat. No.: *B12406549*

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Executive Summary

D-Norleucine-d9 (2-aminohexanoic acid-d9) is a critical stable-isotope labeled internal standard (SIL-IS) used in the quantification of amino acids and related biomarkers. Its value lies in its exogenous nature—norleucine is not encoded in mammalian DNA—and its deuterated side chain, which provides mass differentiation from endogenous isomers (Leucine/Isoleucine) while retaining identical chromatographic behavior to its unlabeled analog.

This guide provides a validated workflow for the quantification of **D-Norleucine-d9**, focusing on HILIC chromatography for optimal retention of polar zwitterions and MRM (Multiple Reaction Monitoring) parameters derived from charge-directed fragmentation mechanics.

Physicochemical Profile & Mechanism

Understanding the molecule is the first step to robust method development.

- Compound: **D-Norleucine-d9** (Side-chain fully deuterated)
- Chemical Formula:

[1]

- Molecular Weight: ~140.23 g/mol [1][2][3]
- Monoisotopic Mass: 140.15 Da
- pKa Values:
 - COOH (~2.3),
 - NH₃⁺ (~9.7)
- LogP: ~ -1.5 (Highly Polar/Zwitterionic)

Mechanistic Insight: In positive ESI (

), **D-Norleucine-d9** forms a protonated precursor at m/z 141.2. Upon Collision-Induced Dissociation (CID), the primary fragmentation pathway involves the neutral loss of formic acid (, 46 Da) from the C-terminus, yielding the immonium ion equivalent. A secondary high-energy pathway involves the subsequent loss of ammonia (, 17 Da).

LC-MS/MS Method Parameters

The following parameters are optimized for a Triple Quadrupole (QqQ) system (e.g., Sciex 6500+, Waters Xevo TQ-S, or Agilent 6495).

Mass Spectrometry (MRM Transitions)

Polarity: ESI Positive (

)

Analyte	Precursor Ion ()	Product Ion ()	Type	CE (V)*	Mechanism
D-Norleucine-d9	141.2	95.2	Quantifier	18	Loss of HCOOH (Backbone)
D-Norleucine-d9	141.2	78.2	Qualifier	28	Loss of HCOOH + NH3
Ref: L-Norleucine	132.2	86.2	Analog Ref	18	Standard (Unlabeled)

Note: Collision Energy (CE) values are starting estimates. Optimize by on your specific platform.

Ion Source Settings (Generic ESI)

These settings balance desolvation efficiency with thermal stability to prevent in-source fragmentation.

- Spray Voltage (IS): 4500 – 5500 V
- Source Temperature (TEM): 450°C – 500°C
- Curtain Gas (CUR): 35 psi (Prevents solvent entry into vacuum)
- Gas 1 (Nebulizer): 50 psi
- Gas 2 (Heater): 60 psi
- Declustering Potential (DP): 60 V (Moderate DP prevents source fragmentation of the labile amine)

Chromatographic Conditions

Due to the zwitterionic nature of Norleucine, Reverse Phase (C18) often results in poor retention and elution in the void volume (ion suppression zone). HILIC (Hydrophilic Interaction Liquid Chromatography) is the recommended mode for robust quantitation.

Recommended Column

- Primary: Intrada Amino Acid (Imtakt) or Raptor Polar X (Restek).
- Dimensions: 100 mm x 2.1 mm, 2.7 μm or 3 μm particle size.

Mobile Phases

- Mobile Phase A (MPA): 100 mM Ammonium Formate in Water (pH unadjusted or ~ 3.0).
 - Why: High salt concentration is critical in HILIC to shield ionic interactions and improve peak shape for zwitterions.
- Mobile Phase B (MPB): Acetonitrile (ACN) / Formic Acid (99.5 / 0.5).

Gradient Program

Flow Rate: 0.4 mL/min | Column Temp: 35°C

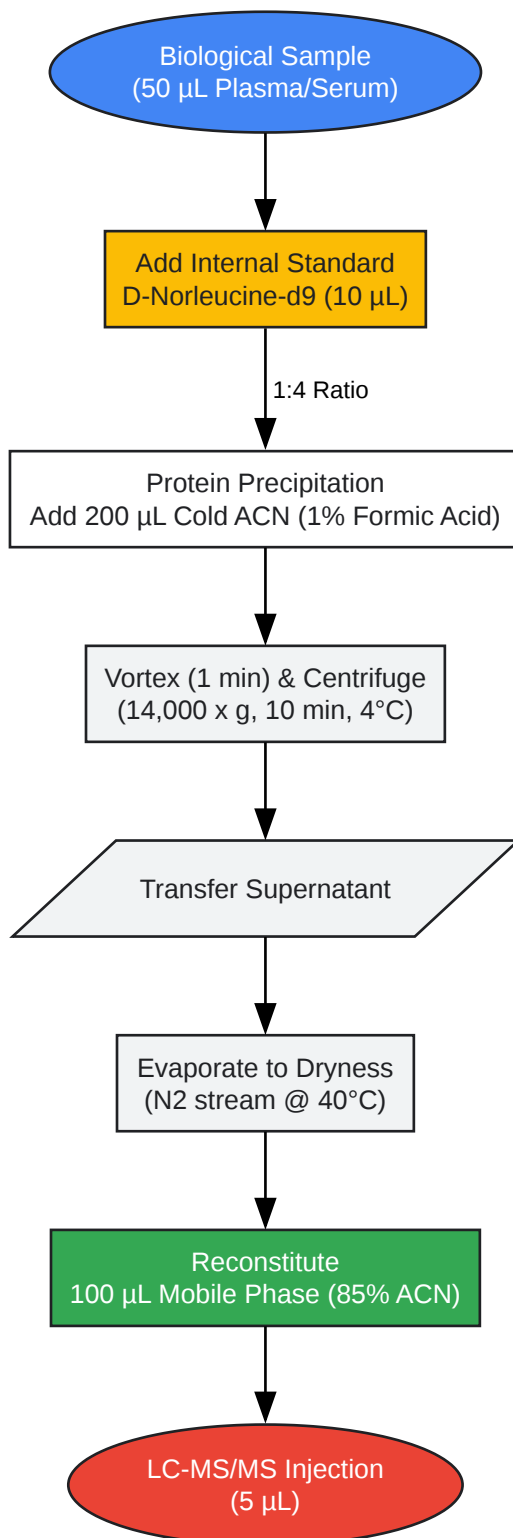
Time (min)	% Mobile Phase B	State
0.00	85%	Equilibrate/Load
1.00	85%	Isocratic Hold
5.00	30%	Elution Gradient
6.00	30%	Wash
6.10	85%	Re-equilibration
9.00	85%	End

Experimental Protocol: Sample Preparation

This protocol uses Protein Precipitation (PPT), the most robust method for amino acid recovery from biological matrices (plasma/serum).

Workflow Diagram

The following diagram illustrates the logical flow of the extraction and analysis process.



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Caption: Optimized Protein Precipitation workflow for **D-Norleucine-d9** extraction from plasma.

Step-by-Step Procedure

- Thawing: Thaw plasma/serum samples on ice.
- IS Spiking: Aliquot 50 μL of sample into a 1.5 mL Eppendorf tube. Add 10 μL of **D-Norleucine-d9** working solution (e.g., 10 $\mu\text{g}/\text{mL}$ in water).
- Precipitation: Add 200 μL of ice-cold Acetonitrile containing 1% Formic Acid.
 - Mechanism:[4] The organic solvent denatures proteins, while the acid disrupts protein-analyte binding.
- Mixing: Vortex vigorously for 60 seconds.
- Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitate.
- Transfer: Transfer the clear supernatant to a fresh tube.
 - Optional: If sensitivity is sufficient, inject the supernatant directly (dilute-and-shoot). For trace analysis, proceed to step 7.
- Drying: Evaporate supernatant under a gentle nitrogen stream at 40°C.
- Reconstitution: Reconstitute residue in 100 μL of 85% ACN / 15% Water (100mM Amm. Formate).
 - Critical: Matching the reconstitution solvent to the initial mobile phase conditions (85% B) prevents peak distortion.

Validation & Quality Control

To ensure data integrity (E-E-A-T), the method must be self-validating.

Linearity & Range

- Range: 0.5 μ M to 500 μ M (Typical physiological range for amino acids).
- Curve Fit: Linear (weighting) is recommended to prioritize accuracy at the lower limit of quantitation (LLOQ).

Specificity (Chiral Warning)

- Isomerism: This method (HILIC/C18) does not separate D-Norleucine from L-Norleucine.
- Implication: If analyzing biological samples where endogenous L-Norleucine is suspected (rare, but possible in specific metabolic disorders), this method quantifies "Total Norleucine".
- Solution: To distinguish D-Norleucine specifically, replace the HILIC column with a Chiralpak ZWIX(+) column.

System Suitability Test (SST)

Run a standard at the beginning of every batch.

- Acceptance Criteria:
 - Retention Time deviation < ± 0.1 min.
 - Peak Area RSD < 5% (n=5 injections).
 - Signal-to-Noise (S/N) > 10 for LLOQ.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Sensitivity	Ion Suppression	Switch from C18 to HILIC to move analyte away from the void volume.
Peak Tailing	Secondary Interactions	Increase Ammonium Formate concentration in MPA (up to 100mM) to mask silanols.
Carryover	Column Adsorption	Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.
No Signal	Wrong Transition	Verify the "d9" labeling pattern. If the alpha-H is not deuterated, the mass shift may differ.

References

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